Product packaging for Clavirolide L(Cat. No.:)

Clavirolide L

Cat. No.: B12380693
M. Wt: 316.4 g/mol
InChI Key: SZYRDTBIDUQRMW-KUWPMKQLSA-N
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Description

Significance of Marine Natural Products in Biomedical Research

The marine environment is a vast reservoir of biodiversity, harboring organisms that produce a wide array of unique chemical compounds. peersalleyconferences.comfrontiersin.org These marine natural products (MNPs) have become a focal point in biomedical research and drug discovery due to their structural novelty and potent biological activities. frontiersin.orgresearchgate.net Organisms such as sponges, algae, and soft corals have evolved to produce complex secondary metabolites, many of which are not found in terrestrial sources. peersalleyconferences.comresearchgate.net

These compounds exhibit a broad spectrum of pharmacological properties, including antimicrobial, antiviral, anti-inflammatory, and antitumor activities. peersalleyconferences.commdpi.com The chemical diversity of MNPs is often more aligned with the requirements for drug candidates than synthetic compound libraries, making them ideal for drug discovery initiatives. acs.org The intricate and biologically pre-validated structures of these molecules allow them to interact effectively with specific biological targets. frontiersin.org This potential has been realized in drugs like Yondelis (trabectedin), a treatment for soft tissue sarcoma and ovarian cancer originally derived from a marine tunicate, demonstrating the successful translation of marine natural products into clinical therapies. peersalleyconferences.com The continued exploration of marine life promises to yield new lead compounds for treating a range of human diseases, including cancer and infectious diseases. frontiersin.orgmdpi.com

Overview of Diterpenoids from Soft Corals: The Genus Clavularia

Soft corals of the genus Clavularia, belonging to the family Clavulariidae, are recognized as prolific sources of structurally diverse and biologically active secondary metabolites. nih.govbeilstein-journals.org These organisms are widely distributed in the Pacific Ocean, including the waters of Okinawa and the South China Sea. nih.govoup.com Chemical investigations into Clavularia species have led to the isolation of various classes of natural products, such as prostanoids, steroids, sesquiterpenoids, and, most notably, diterpenoids. beilstein-journals.orgoup.comnih.govmdpi.com

Since the 1970s, research on species like Clavularia viridis has consistently unveiled new compounds, many of which possess unique carbon skeletons and significant bioactivities. nih.govoup.com The diterpenoids from this genus are particularly prominent, with the dolabellane-type being a characteristic and abundant class. nih.govnih.gov The production of these diverse metabolites is thought to be a chemical defense mechanism, reflecting the competitive marine environments these benthic corals inhabit. semanticscholar.org

Structural Characteristics and Biological Relevance of Dolabellane-Type Diterpenoids

Dolabellane-type diterpenoids are a major class of marine natural products defined by a distinctive bicyclic [9.3.0] fused-ring system, also described as a 5/11-fused bicyclic carbon skeleton. nih.govsemanticscholar.org First identified in the 1970s from the sea hare Dolabella californica, these compounds have since been discovered in a variety of marine organisms, including soft corals, brown algae, and sponges, as well as in some terrestrial plants and fungi. nih.gov

The structural diversity within the dolabellane family arises from various modifications to the core skeleton, such as different oxidation patterns, olefinic rearrangements, and the fusion of additional rings, like the α,β-unsaturated-δ-lactone ring found in clavirolides. nih.govsemanticscholar.org This structural complexity has attracted significant attention from chemists and pharmacologists. Dolabellanes exhibit a wide array of potent biological activities, including cytotoxic, antiviral, anti-inflammatory, antibacterial, antifungal, and phototoxic properties. nih.govsemanticscholar.orgresearchgate.netredalyc.orgacs.org For instance, some dolabellanes have shown therapeutic potential against cancer, while others have demonstrated significant antiviral activity against viruses such as HIV, Zika, and Chikungunya. researchgate.netnih.gov

Positional Context of Clavirolide L within the Clavirolide Family

The clavirolides are a specific subgroup of dolabellane diterpenoids isolated from the soft coral Clavularia viridis. medchemexpress.comvulcanchem.com This family of compounds is characterized by the fusion of an unsaturated δ-lactone ring to the dolabellane skeleton, which enhances their structural diversity. semanticscholar.org

This compound is a notable member of this family, distinguished by its unique and complex scaffold. semanticscholar.orgacs.org Its molecular formula is C₂₀H₂₈O₃. acs.org Structurally, this compound possesses a 1,11- and 3,5-fused tricyclic tetradecane (B157292) scaffold, a feature that extends the known structural variations of the dolabellane framework. semanticscholar.orgacs.orgvulcanchem.com The structure also contains a cyclopropane (B1198618) unit. acs.org

Recent studies have highlighted the biological significance of this compound. Along with a related compound, Clavirolide G, it has demonstrated significant inhibitory activity against HIV-1. medchemexpress.comsemanticscholar.orgacs.org Notably, its mechanism of action does not involve the inhibition of the reverse transcriptase (RT) enzyme, distinguishing it from many existing non-nucleoside RT inhibitors and suggesting a different therapeutic pathway. semanticscholar.orgacs.org The structural features of the clavirolide family, including the specific ring fusions and oxidation patterns seen in this compound, are crucial determinants of their biological activity. vulcanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H28O3 B12380693 Clavirolide L

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

(1S,3S,4S,5R,8S,10R,17S)-1,4,8,13-tetramethyl-11-oxatetracyclo[8.6.1.03,5.014,17]heptadec-13-ene-6,12-dione

InChI

InChI=1S/C20H28O3/c1-10-7-15(21)17-11(2)14(17)9-20(4)6-5-13-12(3)19(22)23-16(8-10)18(13)20/h10-11,14,16-18H,5-9H2,1-4H3/t10-,11+,14+,16-,17-,18+,20+/m1/s1

InChI Key

SZYRDTBIDUQRMW-KUWPMKQLSA-N

Isomeric SMILES

C[C@H]1C[C@@H]2[C@@H]3C(=C(C(=O)O2)C)CC[C@]3(C[C@H]4[C@@H]([C@H]4C(=O)C1)C)C

Canonical SMILES

CC1CC2C3C(=C(C(=O)O2)C)CCC3(CC4C(C4C(=O)C1)C)C

Origin of Product

United States

Discovery, Isolation, and Definitive Structural Elucidation of Clavirolide L

Bioprospecting and Isolation from the Soft Coral Clavularia viridis

Bioprospecting efforts have identified the cnidarian Clavularia viridis as a promising source for new marine natural products, with studies revealing dozens of novel compounds from this species alone. plos.org In a targeted investigation, specimens of the soft coral Clavularia viridis were collected from Yongxing Island in the South China Sea. rsc.org This research led to the discovery of a series of new dolabellane-type diterpenoids, including the compound designated as Clavirolide L. researchgate.netsemanticscholar.orgnih.gov The initial step in its isolation involved the extraction of the collected coral material with an organic solvent, typically ethyl acetate (B1210297) (EtOAc), to create a crude extract containing the mixture of metabolites. researchgate.netsemanticscholar.org

Advanced Metabolomics Approaches for Targeted Isolation

To navigate the chemical complexity of the crude extract and efficiently pinpoint novel compounds, modern metabolomics strategies were employed. acs.orgresearchgate.net These techniques allow for the rapid identification of known substances (dereplication) and the targeted isolation of new chemical entities. acs.org

A powerful approach utilizing Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) coupled with molecular networking was instrumental in the discovery of this compound. researchgate.netnih.gov The ethyl acetate extract of Clavularia viridis was analyzed, and the resulting MS/MS data was used to generate a molecular network on the Global Natural Product Social Molecular Networking (GNPS) platform. acs.orgresearchgate.net This network visually organizes compounds into clusters based on the similarity of their fragmentation patterns. researchgate.net

By comparing the experimental data with spectral libraries and previously reported compounds from C. viridis, researchers could annotate known dolabellanes within the network. acs.org This dereplication process highlighted nodes corresponding to potentially undescribed compounds. researchgate.net Specifically, analysis of the fragment features of known analogues like clavirolide G revealed a common daughter ion at m/z 165. semanticscholar.orgacs.org Using this specific ion as a filter, a subcluster of the molecular network was generated, which was structurally related to clavirolide G. semanticscholar.orgacs.org This targeted approach allowed researchers to focus their isolation efforts on the peaks in the liquid chromatography spectrum that correlated with these unannotated, yet related, compounds, ultimately leading to the successful isolation of this compound and other new analogues. semanticscholar.orgacs.org

Following the targeted identification via molecular networking, the large-scale separation and purification of this compound were achieved through a series of chromatographic techniques. researchgate.netnih.gov The crude ethyl acetate fraction was first subjected to column chromatography over a silica (B1680970) gel stationary phase. researchgate.net This initial separation step fractionated the complex mixture based on polarity. Subsequently, the fractions containing the target compound underwent further purification using high-performance liquid chromatography (HPLC), a technique that provides higher resolution to separate structurally similar compounds, yielding pure this compound. vulcanchem.com

Comprehensive Spectroscopic Characterization

Once isolated, the definitive structure of this compound was established through a combination of advanced spectroscopic methods. researchgate.netsemanticscholar.org

The planar structure of this compound was determined through extensive Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netsemanticscholar.org Analysis of the 1D NMR spectra (¹H and ¹³C) and 2D NMR spectra, including COSY, HSQC, and HMBC, allowed for the assignment of all proton and carbon signals. semanticscholar.org

The NMR data for this compound showed similarities to the known compound clavirolide C, suggesting a related dolabellane-type structure. semanticscholar.orgacs.org However, detailed analysis revealed a novel tetracyclic ring system. semanticscholar.org Key correlations in the Heteronuclear Multiple Bond Correlation (HMBC) spectrum were crucial in assembling the carbon skeleton, while Nuclear Overhauser Effect (NOE) correlations helped to establish the relative stereochemistry. semanticscholar.orgacs.org This comprehensive analysis confirmed that this compound possesses a unique 1,11- and 3,5-fused tricyclic tetradecane (B157292) scaffold, which represents an extension of the known dolabellane-type structures. researchgate.netsemanticscholar.orgnih.gov

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃

PositionδC (ppm)δH (ppm, J in Hz)
147.9, C
231.5, CH₂1.53, m; 2.12, m
331.5, CH2.59, d (7.0)
419.7, CH₂1.83, m; 2.01, m
536.2, CH2.63, dd (10.0, 4.0)
6124.9, CH5.39, d (10.0)
7142.3, C
849.6, CH2.79, d (9.4)
935.4, CH₂1.61, m; 1.83, m
1037.5, CH2.24, m
1151.3, CH2.01, m
12170.8, C
13136.0, C
14144.1, C
1521.8, CH₃1.01, s
1616.5, CH₃1.11, d (7.0)
1710.0, CH₃1.83, s
1820.0, CH₃1.67, s
19210.6, C
2016.4, CH₃2.21, s

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was used to accurately determine the molecular formula of this compound. The analysis established the molecular formula as C₂₀H₂₈O₃. semanticscholar.orgacs.org This formula indicates the presence of seven degrees of unsaturation in the molecule, a finding consistent with the tetracyclic structure containing two carbonyl groups and two double bonds as later confirmed by NMR spectroscopy. semanticscholar.orgacs.org

Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

Electronic Circular Dichroism (ECD) is a powerful spectroscopic technique used to determine the absolute stereochemistry of chiral molecules. rsc.orgull.es The method relies on the differential absorption of left and right circularly polarized light by a molecule, which is highly sensitive to its three-dimensional arrangement. rsc.orgencyclopedia.pub For flexible molecules, the observed ECD spectrum is a population-weighted average of the spectra of all contributing conformers in solution. rsc.org Therefore, the modern approach to assigning absolute configuration involves comparing the experimentally measured ECD spectrum with a spectrum generated through quantum chemical calculations for a specific, assumed configuration. ull.esmdpi.com A match between the experimental and calculated spectra provides strong evidence for the assigned absolute configuration. mdpi.com

In the case of this compound, its absolute configuration was successfully determined using this method. researchgate.net Researchers first obtained the experimental ECD spectrum of the natural product. Concurrently, they performed theoretical calculations to predict the ECD spectrum for the proposed structure of this compound. The excellent agreement between the experimental and the calculated ECD data allowed for the unambiguous assignment of its absolute configuration. researchgate.netresearchgate.net This computational approach was crucial, providing definitive stereochemical information where other methods might be less conclusive. researchgate.net

X-ray Diffraction Analysis for Unambiguous Stereochemical Determination

Single-crystal X-ray diffraction is considered the gold standard for determining the three-dimensional structure of a molecule, providing unequivocal proof of its relative and absolute stereochemistry. colostate.edunih.gov This technique involves irradiating a single, well-ordered crystal of a compound with X-rays and analyzing the resulting diffraction pattern. colostate.edu The analysis yields a detailed electron density map, from which the precise position of each atom in the crystal lattice can be determined, revealing bond lengths, angles, and the absolute configuration. nih.govsoton.ac.uk

During the study that led to the isolation of this compound, X-ray diffraction analysis played a pivotal role in elucidating the structures of several related, novel clavirolides, such as Clavirolide J, K, and M. researchgate.netacs.org Obtaining suitable crystals for these compounds allowed for the unambiguous determination of their complex stereochemistry and the configuration of the core dolabellane framework they share. nih.govacs.org While a crystal of this compound itself was not reported as being subjected to X-ray analysis, the successful crystallographic studies of its close analogues provided a solid, verified stereochemical foundation. researchgate.netacs.org This data, in conjunction with the ECD analysis and other comprehensive spectroscopic data (NMR, HRESIMS), contributed to the confident and final structural elucidation of this compound. researchgate.netacs.org

Distinct Structural Architecture of this compound: The 1,11- and 3,5-fused Tricyclic Tetradecane Scaffold

This compound is distinguished by its novel and complex molecular architecture. It is built upon a dolabellane-type diterpenoid framework, which is characterized by a bicyclic [9.3.0] tetradecane core. researchgate.netnih.gov However, this compound features a significant structural variation that sets it apart from many other members of this family.

Its unique structure is defined by a 1,11- and 3,5-fused tricyclic tetradecane scaffold . researchgate.netresearchgate.netvulcanchem.com This specific fusion pattern represents an expansion of the known structural diversity within the dolabellane diterpenoids. researchgate.net The tetracyclic system of this compound is further elaborated by a cyclopentane (B165970) ring conjugated to an unsaturated α-methyl-δ-lactone ring. acs.org The discovery of this unique scaffold highlights the remarkable ability of marine organisms like Clavularia viridis to synthesize intricate and previously unseen chemical structures. researchgate.net

Below is a table summarizing the ¹³C and ¹H NMR spectroscopic data that were instrumental in defining the structure of this compound, as reported in deuterated chloroform (B151607) (CDCl₃).

PositionδC (ppm)δH (ppm, mult., J in Hz)
147.72.88, m
225.21.95, m; 1.65, m
336.22.28, m
441.1-
531.52.95, dd (12.0, 3.0)
627.81.85, m; 1.55, m
7133.05.20, t (7.0)
8135.2-
949.62.35, m
1039.22.55, m
1178.84.85, d (9.0)
12126.7-
13144.1-
14172.0-
1512.51.95, s
1616.21.05, d (7.0)
1717.21.60, s
1815.80.95, d (7.0)
1920.51.00, d (7.0)
2070.14.20, d (12.0); 4.10, d (12.0)

Synthetic Strategies and Total Synthesis Efforts for Clavirolide L and Analogues

Review of Enantioselective Total Synthesis of Structurally Complex Clavirolides (e.g., Clavirolide C)

A cornerstone of the Clavirolide C synthesis is the strategic implementation of copper-catalyzed asymmetric conjugate addition (ACA) reactions to set key stereocenters. nih.govnih.gov This powerful C-C bond-forming reaction was employed multiple times in the synthetic sequence.

Notably, the synthesis of a key cyclopentanone (B42830) fragment relied on the ACA of trimethylaluminum (B3029685) (AlMe₃) to a β-substituted cyclic enone. organic-chemistry.org This transformation was challenging, as such substrates are notoriously difficult for this class of reaction. nih.gov The Hoveyda group developed an effective protocol using a silver-based N-heterocyclic carbene (NHC) catalyst in conjunction with the Lewis acidic AlMe₃, achieving the desired product with high enantioselectivity (84% ee). organic-chemistry.org

Another critical ACA was used to install a methyl group on an α,β-unsaturated lactone intermediate. organic-chemistry.orgacs.org The reaction between the lactone and dimethylzinc (B1204448) (Me₂Zn) was catalyzed by a copper complex bearing a chiral amino acid-based ligand, demonstrating the versatility of Cu-catalyzed ACA in generating stereocenters in different ring systems. nih.govacs.org The strategic use of three distinct, highly stereoselective conjugate additions was central to controlling the stereochemistry at C1, C4, and C8 in the final molecule. nih.gov

Table 1: Key Copper-Catalyzed Asymmetric Conjugate Addition Reactions in Clavirolide C Synthesis

Reaction Type Substrate Reagent Catalyst System Key Outcome Reference
ACA to Enone β-Substituted Cyclopentenone Me₃Al NHC·Ag Complex / AlMe₃ Construction of quaternary stereocenter nih.govorganic-chemistry.org
ACA to Lactone α,β-Unsaturated Lactone Me₂Zn Cu(OTf)₂ / Chiral Amino Acid Ligand Enantioselective methylation nih.govorganic-chemistry.org

The construction of the strained eleven-membered carbocycle, a hallmark of the dolabellane skeleton, represented a significant synthetic hurdle. nih.gov Ring-closing metathesis (RCM) is a premier method for forming large rings, but its efficiency can be low for medium-sized rings (8-11 members) due to unfavorable entropic and enthalpic factors. wikipedia.orguwindsor.ca

In the synthesis of Clavirolide C, a diene precursor was subjected to RCM to forge the eleven-membered ring. nih.gov Initial attempts with standard second-generation Grubbs catalysts were not effective. organic-chemistry.org Success was achieved using a more robust, phosphine-free, ruthenium-based catalyst developed by Hoveyda. nih.govorganic-chemistry.org The reaction was performed under high dilution conditions with slow addition of the substrate to a heated solution of the catalyst. nih.gov This strategy cleanly produced the desired cycloundecene in 70% yield and, importantly, exclusively as the desired trans isomer. nih.gov This successful application represents a notable example of an efficient catalytic RCM to access a challenging eleven-membered ring structure. nih.govnih.gov

Achieving stereocontrol in the synthesis of dolabellanes is paramount. Beyond the catalytic methods already discussed, the inherent conformational preferences of the medium-ring carbocycle can be exploited to direct the stereochemical outcome of subsequent reactions. nih.gov Studies on model dolabellane skeletons have shown that the eleven-membered ring imposes significant conformational constraints, which can be harnessed to achieve high diastereoselectivity in reactions such as reductions and epoxidations. nih.govnih.gov In the Clavirolide C synthesis, the final conjugate addition to a cycloundecenone intermediate proceeded with high diastereoselectivity (9:1 dr), likely guided by the pre-existing stereocenters and the conformational bias of the macrocycle. organic-chemistry.org This substrate-controlled approach, combined with catalyst-controlled reactions, provides a powerful toolkit for navigating the complex stereochemical landscape of dolabellane natural products. nih.gov

Challenges in the Construction of the Clavirolide L Skeletal Framework

While the synthesis of Clavirolide C provides valuable strategic insights, the structure of this compound presents unique and formidable challenges. This compound features a distinct 1,11- and 3,5-fused tricyclic tetradecane (B157292) scaffold. vulcanchem.com This architecture deviates from the more common bicyclo[9.3.0]tetradecane core of Clavirolide C. The key distinguishing features of this compound that complicate its synthesis are:

A Fused Tetrahydrofuran (B95107) Ring: The presence of a 3,5-fused tetrahydrofuran ring introduces an additional layer of complexity, requiring methods for its stereocontrolled construction.

A Cyclopropane (B1198618) Unit: Some studies indicate that this compound possesses a cyclopropane unit, which introduces significant ring strain. vulcanchem.com The diastereoselective installation of a cyclopropane ring onto an already complex, sterically hindered framework is a non-trivial synthetic operation.

Dense Stereochemistry: The fusion of these three rings creates a compact and highly functionalized core with multiple contiguous stereocenters that must be controlled precisely.

The combination of a medium-sized ring, a fused tetrahydrofuran, and a strained cyclopropane makes the this compound skeleton a significantly more complex target than Clavirolide C.

Proposed Retrosynthetic Analysis for this compound

No total synthesis of this compound has been reported to date. However, a plausible retrosynthetic strategy can be proposed based on the successful approaches to related dolabellanes and the unique structural motifs of the target.

A logical retrosynthetic analysis would disconnect the complex tricyclic core at late-stage transformations. The final cyclizations could involve the formation of the tetrahydrofuran ring and the installation of the cyclopropane. The core bicyclo[9.3.0]tetradecane system, common to other dolabellanes, would likely be a key intermediate.

Proposed Retrosynthesis:

Late-Stage Functionalization: The final steps would likely involve the formation of the cyclopropane ring, possibly via an intramolecular cyclopropanation reaction, and the closure of the tetrahydrofuran ring, perhaps through an intramolecular etherification or a related cyclization of a diol precursor.

Disconnecting the Tetrahydrofuran Precursor: The diol precursor for the tetrahydrofuran could arise from the stereoselective dihydroxylation of an alkene on the bicyclic core. This alkene, in turn, could be installed via an elimination reaction.

Formation of the Bicyclic Core: The bicyclo[9.3.0]tetradecane core would be constructed using the powerful RCM reaction, similar to the Clavirolide C synthesis, to form the eleven-membered ring. nih.gov

Key Building Blocks: The acyclic RCM precursor would be assembled from smaller, chiral fragments. Following the logic of the Clavirolide C synthesis, these fragments would be prepared using copper-catalyzed asymmetric conjugate additions to install critical stereocenters, including any all-carbon quaternary centers. nih.govorganic-chemistry.org

This proposed route leverages established, robust reactions for the most challenging steps while isolating the unique structural features of this compound for late-stage construction.

Development of Novel Synthetic Methodologies for Dolabellane Core Structures

The pursuit of dolabellane natural products has spurred the development of new synthetic methods for their core structures. While the RCM approach is powerful, other strategies have been explored. Alternative methods for constructing the eleven-membered ring include intramolecular Horner-Wadsworth-Emmons reactions and Julia-type condensations. researchgate.netscispace.com Other innovative approaches have utilized a Grob fragmentation or an oxy-Cope rearrangement to construct the 5,11-fused bicyclic system. researchgate.netresearchgate.net These diverse strategies provide alternative pathways to the dolabellane skeleton, which could prove advantageous for accessing uniquely substituted analogues like this compound. The development of novel, efficient, and stereoselective methods for the construction of fused furan (B31954) and cyclopropane rings within the context of a complex macrocyclic system remains an active area of research that will be critical for the eventual total synthesis of this compound.

Pre Clinical Biological Activities of Clavirolide L

Potent Anti-HIV-1 Activity of Clavirolide L

Research has demonstrated that this compound exhibits significant inhibitory activity against the Human Immunodeficiency Virus type 1 (HIV-1). researchgate.netresearchgate.netmedchemexpress.com In vitro studies assessing the anti-HIV-1 capabilities of various dolabellane analogues found that this compound and a related compound, Clavirolide G, were particularly effective. acs.org The evaluation, which utilized vesicular stomatitis virus envelope glycoprotein (B1211001) G (VSV-G)-pseudotyped HIV-1-infected SupT1 cells, highlighted the potent nature of these specific compounds within their class. acs.org At a concentration of 10 μM, this compound was found to inhibit HIV-1 replication by 62.56%. acs.org

Table 1: Anti-HIV-1 Activity of Select Dolabellane Diterpenoids

Compound Inhibition of HIV-1 (%) at 10 µM
This compound 62.56 ± 2.8
Clavirolide G 64.25 ± 5.65
Clavirolide J 32.05 ± 1.32
Clavularinlide A 30.37 ± 5.15
Clavirolide R 30.73 ± 14.19
Clavirolide S 37.56 ± 17.25
Clavirolide O 22.5 ± 3.55
Clavirolide I 20.56 ± 5.89
Efavirenz (Control) 95.79 ± 0.38

Data sourced from Dong et al., 2023. acs.org

Distinct Mechanism of Action: Non-Reverse Transcriptase Inhibition

A key finding in the study of this compound is its distinct mechanism of action, which sets it apart from many established antiretroviral agents. researchgate.netresearchgate.net

Evidence Against RT Enzyme Inhibition

The anti-HIV-1 activity of this compound is achieved without inhibiting the viral enzyme reverse transcriptase (RT). researchgate.netacs.orgresearchgate.net This is a significant distinction, as RT is the primary target for major classes of antiretroviral drugs, including non-nucleoside reverse transcriptase inhibitors (NNRTIs). expasy.org While other dolabellane diterpenoids, such as dolabelladienetriol, are known to act as non-competitive inhibitors of HIV-1 RT, this compound does not share this mechanism. acs.orgredalyc.org In direct enzymatic assays, this compound and the similarly potent Clavirolide G showed no inhibitory activity against the RT enzyme, even at concentrations up to 100 μM. acs.org This evidence confirms that this compound functions through a different pathway than NNRTIs like efavirenz. acs.orgresearchgate.net

Hypothesized Alternative Antiviral Targets and Pathways

The precise mechanism of action for this compound remains a subject for further investigation. acs.org Since inhibition of the reverse transcriptase enzyme has been ruled out, it is hypothesized that the compound targets other essential stages of the HIV-1 life cycle. The replication cycle of HIV-1 presents several other potential targets for inhibition, including:

Viral Entry: Interference with the binding of the virus to host cell receptors (like CD4) or the fusion of viral and cellular membranes. nih.gov

Integration: Blocking the integrase enzyme, which is responsible for inserting the viral DNA into the host cell's genome. aidsmap.comresearchgate.net

Viral Maturation: Inhibiting the protease enzyme, which processes viral polyproteins into their mature, functional forms, a crucial step for creating new, infectious virions. aidsmap.com

Further research is required to determine which, if any, of these or other potential pathways are specifically disrupted by this compound.

Comparative Analysis of Antiviral Activity within the Dolabellane Series

The antiviral potency of dolabellane diterpenoids varies significantly based on their specific chemical structures. acs.orgnih.gov Structure-activity relationship analyses reveal that certain molecular features are critical for potent anti-HIV-1 effects. acs.orgvulcanchem.com

This compound and Clavirolide G stand out as the most active compounds in a recent comparative study. acs.org The high activity of this compound is associated with its unique tetracyclic scaffold that includes a cyclopropane (B1198618) unit. acs.orgresearchgate.netvulcanchem.com For Clavirolide G, the presence of an unsaturated bond at the Δ⁷,⁸ position appears to be crucial for its strong inhibitory effect. acs.orgvulcanchem.com

Conversely, modifications to these core structures tend to reduce or eliminate antiviral activity. For instance, the epoxidation of the 7,8-double bond, as seen in Clavirolide I, significantly lessens the inhibitory effect compared to Clavirolide G. acs.orgvulcanchem.com Similarly, hydrogenation of certain double bonds and other oxidative modifications generally lead to decreased or lost activity. acs.orgvulcanchem.com This highlights the specific structural requirements for potent anti-HIV-1 action within the clavirolide family.

Other Reported Biological Activities of Dolabellane Diterpenoids Relevant to Research (e.g., cytotoxic, antibacterial, antifungal)

The dolabellane class of diterpenoids is recognized for a broad spectrum of biological activities beyond its antiviral potential. acs.orgredalyc.orgnih.gov These compounds are secondary metabolites found in various marine organisms, including soft corals, brown algae, and sponges, and are thought to play a role in chemical defense. acs.orgredalyc.org

Studies have reported that dolabellane diterpenoids exhibit a range of effects, including:

Cytotoxic activity: The ability to kill cells, which is relevant for anti-cancer research. acs.orgredalyc.orgresearchgate.net

Antibacterial activity: Inhibition of bacterial growth, with some compounds showing activity against multi-drug resistant strains like MRSA. acs.orgresearchgate.netacs.org

Antifungal activity: Some dolabellanes have demonstrated the ability to inhibit the growth of fungi such as Candida albicans. acs.orgacs.org

Other activities: The broader dolabellane family has also been associated with anti-inflammatory, antimalarial, antiprotozoal, ichthyotoxic (toxic to fish), and molluscicidal (toxic to mollusks) properties. acs.orgresearchgate.netresearchgate.net

These diverse biological activities make dolabellane diterpenoids a rich source of chemical scaffolds for further investigation in drug discovery. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of Clavirolide L and Its Derivatives

Correlating Specific Structural Features with Anti-HIV-1 Potency

Dolabellane diterpenes isolated from marine sources, such as brown algae of the genus Dictyota, have demonstrated notable anti-HIV-1 activity. One such compound, dolabelladienetriol, has been identified as a non-nucleoside reverse transcriptase inhibitor (NNRTI), indicating that the dolabellane skeleton can serve as a scaffold for targeting this crucial viral enzyme nih.gov. The potency of these compounds is often influenced by the substitution patterns on the bicyclic core.

The general structure of dolabellane diterpenes, characterized by a fused 5- and 11-membered ring system, provides a unique three-dimensional arrangement that is likely critical for interaction with viral targets. Modifications to this core structure, as well as the nature and position of substituents, can dramatically alter the anti-HIV-1 activity.

FeatureObservation on Dolabellane DiterpenesImplication for Clavirolide L
Bicyclic Core The fused 5/11-membered ring system is a common feature among active compounds.The inherent structure of the dolabellane skeleton in this compound is likely essential for its activity.
Oxygenation Increased oxygenation often leads to enhanced anti-HIV-1 potency researchgate.netnih.gov.The specific hydroxylation pattern of this compound is predicted to be a significant contributor to its bioactivity.
Stereochemistry The absolute configuration at chiral centers can influence biological activity.The specific stereoisomer of this compound found in nature is likely the most active form.

Influence of Cyclopropane (B1198618) Unit and Unsaturation on Biological Activity

Furthermore, the degree and location of unsaturation within the dolabellane skeleton are critical for bioactivity. Double bonds introduce planar elements into the structure and can be involved in hydrophobic or pi-stacking interactions with the target protein. The specific pattern of unsaturation in this compound likely contributes to its conformational preferences and its ability to interact with viral components. Semi-synthetic studies on other dolabellane diterpenes have shown that modifications at sites of unsaturation, such as epoxidation, can lead to a significant enhancement of anti-HIV-1 potency researchgate.netnih.gov.

Impact of Hydroxylation and Other Oxygenation Patterns

Oxygen-containing functional groups, particularly hydroxyl groups, are pivotal for the anti-HIV-1 activity of many natural products. In the context of dolabellane diterpenes, oxygenation has been shown to be a key factor in enhancing antiviral potency researchgate.netnih.gov. The position and stereochemistry of hydroxyl groups can facilitate hydrogen bonding interactions with amino acid residues in the active site of viral enzymes, such as reverse transcriptase.

Semi-synthetic work on dolabellane diterpenes has demonstrated that the introduction of oxygenated functionalities, including epoxides and additional hydroxyl groups, can increase anti-HIV-1 activity by over 100-fold nih.gov. This suggests that the specific hydroxylation pattern of this compound is a critical determinant of its biological activity. The strategic placement of these polar groups can enhance binding affinity and specificity for the viral target.

ModificationEffect on Anti-HIV-1 Activity of DolabellanesReference
EpoxidationSignificant improvement in potency researchgate.netnih.gov
Allylic OxidationSignificant improvement in potency nih.gov
Epoxide OpeningImprovement in potency nih.gov

These findings underscore the importance of the oxygenation pattern on the dolabellane scaffold for potent anti-HIV-1 activity.

Stereochemical Requirements for Optimal Biological Activity

Stereochemistry is a fundamental aspect of drug-receptor interactions, and the biological activity of chiral molecules like this compound is highly dependent on their three-dimensional structure. Although specific studies detailing the stereochemical requirements for the anti-HIV-1 activity of this compound are not prevalent, it is a well-established principle in medicinal chemistry that different stereoisomers of a compound can exhibit vastly different biological activities.

Computational Chemistry and Molecular Modeling for SAR Elucidation

Computational chemistry and molecular modeling are powerful tools for elucidating the structure-activity relationships of bioactive molecules. While specific molecular modeling studies on this compound are not widely reported, these techniques are routinely applied in the field of anti-HIV drug discovery to understand the interactions between inhibitors and their viral targets frontiersin.org.

For dolabellane diterpenes, molecular docking studies could predict the binding mode and affinity of this compound and its derivatives to the non-nucleoside inhibitor binding pocket (NNIBP) of HIV-1 reverse transcriptase. Such studies could help rationalize the observed SAR and guide the design of new, more potent analogs. Quantitative Structure-Activity Relationship (QSAR) models could also be developed for a series of dolabellane derivatives to correlate their structural properties with their anti-HIV-1 activity, further informing the design of novel therapeutic agents nih.gov.

Design, Synthesis, and Biological Evaluation of Clavirolide L Analogues and Derivatives

Rational Design Principles for Modifying the Clavirolide L Scaffold

The modification of the this compound and related dolabellane scaffolds is guided by several rational design principles derived from structure-activity relationship (SAR) studies. A primary strategy involves the targeted introduction of oxygen-containing functional groups. nih.govresearchgate.net Research has consistently shown that increasing the oxygenation of the dolabellane skeleton, through reactions like epoxidation or oxidation, can significantly improve antiviral bioactivity. nih.govresearchgate.netnih.govacs.org

Key structural features and principles guiding the design of new analogues include:

Oxygenation : The addition of hydroxyl groups, epoxides, or carbonyls is a proven method to enhance the antiviral properties of dolabellane diterpenes. researchgate.netnih.gov

Unsaturation : The presence and position of double bonds within the scaffold influence bioactivity. For instance, the Δ⁷,⁸ unsaturation is considered important for the anti-HIV-1 activity of some clavirolides.

Core Skeleton Modification : The unique fused-ring system of this compound provides a template for exploring how changes to the carbocyclic core, such as ring contraction or expansion, affect biological function. rsc.org

Stereochemistry : While studies on some dolabellane derivatives suggest that the absolute configuration at the ring junction may not be a determining factor for antiviral potency, the stereochemistry of substituents is a critical parameter in rational drug design. nih.gov

Semisynthesis of Oxygenated Dolabellane Derivatives with Enhanced Antiviral Activity

Building on the principle that oxygenation enhances bioactivity, researchers have successfully employed semisynthesis to create novel dolabellane derivatives with improved antiviral profiles. These efforts often start with readily available natural dolabellanes isolated from marine organisms like the Caribbean octocoral Eunicea laciniata. nih.govresearchgate.netredalyc.org

Common semisynthetic modifications include:

Allylic Oxidation : Introduction of an oxygen function at a position adjacent to a double bond.

Epoxidation : Conversion of a double bond into an epoxide ring.

Epoxide Ring Opening : Acid-catalyzed opening of an epoxide to yield diols or other functionalized derivatives. nih.gov

Reductions and Acetylations : Modification of existing carbonyls and hydroxyls to fine-tune polarity and activity. nih.gov

One notable study began with 13-keto-1(R),11(S)-dolabella-3(E),7(E),12(18)-triene, a compound with low intrinsic anti-HIV-1 activity. nih.gov Through epoxidation and allylic oxidation, derivatives were produced that showed a significant, 100-fold improvement in anti-HIV-1 potency. nih.govresearchgate.net These oxygenated derivatives proved to be promising antiviral compounds due to their high antiviral activity and low cytotoxicity. nih.govresearchgate.net Similar strategies have yielded derivatives active against other viruses, including Zika (ZIKV) and Chikungunya (CHIKV). nih.govacs.org

Starting MaterialSemisynthetic ReactionResulting Derivative TypeObserved EnhancementTarget Virus
13-keto-1(R),11(S)-dolabella-3(E),7(E),12(18)-trieneEpoxidation, Allylic OxidationOxygenated Dolabellanes~100-fold increase in potencyHIV-1
DolabellatrienoneAllylic Oxidation, Reduction, Epoxide Opening, AcetylationOxygenated Dolabellane and Dolastane DiterpenesImproved bioactivity; Compound 9 showed EC₅₀ = 0.92 µMZIKV, CHIKV

Synthetic Exploration of Conformationally Restricted Analogues

The dolabellane scaffold of this compound possesses considerable conformational flexibility. A key strategy in medicinal chemistry is to "lock" a flexible molecule into its bioactive conformation, which can enhance binding affinity and specificity for its biological target by reducing the entropic penalty of binding. researchgate.net This is achieved by creating conformationally restricted analogues. nih.gov

For the this compound scaffold, synthetic exploration could involve reactions that introduce new cyclic constraints. Methodologies applicable to this goal include:

Intramolecular Cyclizations : Reactions such as intramolecular Heck couplings or 1,3-dipolar cycloadditions could be used to tether different parts of the molecule together, restricting rotation. acs.org

Ring-Closing Metathesis (RCM) : A powerful tool for forming rings, RCM could be used to create novel bicyclic or tricyclic systems within the main scaffold.

Rearrangement Reactions : Skeletal rearrangements, such as a Wolff rearrangement, have been used on dolabellane derivatives to achieve ring contraction, demonstrating a viable pathway to fundamentally alter and restrict the core structure. rsc.org

While specific conformationally restricted analogues of this compound are not yet widely reported, the principles of this approach are well-established and represent a logical next step in the synthetic exploration of this compound class. nih.govresearchgate.net

In Vitro Biological Screening Platforms for Novel Derivatives

The evaluation of newly synthesized this compound analogues relies on a suite of standardized in vitro biological screening platforms. These assays are crucial for determining a compound's efficacy and its potential for therapeutic use. The process typically involves parallel assessment of antiviral activity and cytotoxicity to establish a therapeutic window.

A fundamental metric derived from these screenings is the Selectivity Index (SI) , calculated as the ratio of cytotoxicity to antiviral activity (SI = CC₅₀ / EC₅₀). nih.gov A high SI value is desirable, as it indicates that the compound is effective against the virus at concentrations far below those that are toxic to host cells.

Key screening platforms include:

Assay TypePurposeCell Lines UsedMetrics/Techniques
Cytotoxicity AssaysTo measure the toxicity of the compound to host cells.Vero, MT-2, A549, HeLa, HEp-2CC₅₀ (50% cytotoxic concentration) determined by methods like the MTT assay or neutral red uptake. nih.govacs.orgfrontierspartnerships.org
Antiviral Activity AssaysTo measure the ability of the compound to inhibit viral replication.Virus-specific host cells (e.g., MT-2 or HOG.R5 for HIV-1; Vero for ZIKV, CHIKV, HSV). nih.govnih.govfrontiersin.orgEC₅₀ (50% effective concentration) determined by plaque reduction assays, end-point titration (EPTT), or reporter gene assays. acs.orguv.es
Mechanism of Action AssaysTo determine how the compound inhibits the virus.VariousEnzyme inhibition assays (e.g., against reverse transcriptase), virucidal assays, time-of-addition studies to pinpoint the affected stage of the viral life cycle. researchgate.netfrontierspartnerships.orgnih.gov

This compound and Clavirolide G have been noted for their significant inhibition of HIV-1 through a mechanism that does not involve the inhibition of the reverse transcriptase (RT) enzyme, distinguishing them from many common antiretroviral drugs and highlighting their potential as non-nucleoside inhibitors with a different mechanism of action. researchgate.netnih.govresearchgate.net

Advanced Analytical Methodologies in Clavirolide L Research

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is an indispensable tool in natural product chemistry, serving as the final and most critical step in the purification of compounds like Clavirolide L from complex biological extracts. vulcanchem.com Following initial extraction from the soft coral and preliminary fractionation using techniques like column chromatography, reversed-phase HPLC is typically employed to achieve the high degree of purity required for spectroscopic analysis and biological assays. vulcanchem.com

The process of ensuring compound purity via HPLC involves several key considerations. The primary goal is to achieve baseline separation of the target peak (this compound) from any closely eluting impurities or isomers. torontech.com Purity is often assessed using a Diode Array Detector (DAD) or a Photodiode Array (PDA) detector, which can acquire UV-Vis spectra across the entire peak. sepscience.com A spectrally consistent peak is a strong indicator of purity, whereas spectral variations suggest the presence of co-eluting compounds. torontech.comsepscience.com

For quantification, a calibration curve is established by running a series of known concentrations of a purified standard. researchgate.net The peak area of the analyte in a sample is then compared against this curve to determine its concentration. torontech.comresearchgate.net While specific HPLC validation data for this compound is not extensively published in publicly accessible literature, the general methodology follows established protocols for natural product quantification. nih.goviaea.org The precision of such methods is typically confirmed by evaluating intra- and inter-day variations, with a relative standard deviation (RSD) of less than 5% being a common benchmark for acceptability. iaea.org

Table 1: General HPLC Parameters for Final Purification of Diterpenoids

Parameter Typical Specification Purpose
Column Reversed-Phase C18 (e.g., 5 µm, 4.6 x 250 mm) Separation based on hydrophobicity.
Mobile Phase Gradient elution with Acetonitrile/Water or Methanol/Water To effectively separate compounds with a range of polarities.
Flow Rate 0.5 - 1.5 mL/min To ensure optimal separation and peak shape.
Detection Diode Array Detector (DAD/PDA) at a specific wavelength (e.g., 210 nm) For detection and peak purity assessment.
Injection Volume 10 - 20 µL Standard volume for analytical scale purification.

Mass Spectrometry (MS) Techniques for Metabolite Profiling and Identification

Mass spectrometry (MS) is a cornerstone technology in the study of this compound, providing crucial information from initial discovery to final structural confirmation. nih.govijpras.com In the context of natural product research, MS, particularly when coupled with liquid chromatography (LC-MS), allows for the rapid analysis of complex mixtures, enabling the identification of known compounds and the discovery of novel ones. lcms.cz

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent ion of this compound. This measurement is so precise that it allows for the unambiguous determination of the compound's molecular formula. vulcanchem.com For this compound, which possesses a unique 1,11- and 3,5-fused tricyclic tetradecane (B157292) scaffold, HRMS data is the first step in confirming its elemental composition. researchgate.net

Furthermore, tandem mass spectrometry (MS/MS or MS²) is employed to fragment the molecule and analyze the resulting pieces. The fragmentation pattern provides a structural fingerprint of the molecule, offering valuable clues about its connectivity and functional groups. nih.gov This data is essential for distinguishing between isomers and for the structural elucidation of new compounds within the clavirolide family. ijpras.comresearchgate.net In modern metabolomics, this MS/MS data can be used to generate molecular networks, which group structurally related compounds together, thereby accelerating the targeted isolation of novel metabolites like this compound from the crude extract. researchgate.netchemrxiv.org

Spectroscopic Methods for Structural Characterization and Confirmation

Once a pure sample of this compound is obtained, a suite of spectroscopic techniques is used to determine its complex three-dimensional structure. aristonpubs.com These methods, when used in combination, provide a complete picture of the molecule's atomic arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the structure of organic molecules. A series of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted. vulcanchem.com

¹H NMR: Identifies the different types of protons and their immediate electronic environment.

¹³C NMR: Determines the number and types of carbon atoms in the molecule. scielo.br

COSY (Correlation Spectroscopy): Reveals proton-proton (H-H) couplings, helping to piece together adjacent fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, providing essential information for determining the relative stereochemistry of the molecule.

Table 2: Representative NMR Data for Dolabellane Diterpenoids

Atom Type ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key HMBC Correlations Key NOESY Correlations
Methyl Protons 0.8 - 1.8 15 - 30 To adjacent quaternary and methine carbons To nearby methine or methylene (B1212753) protons
Methylene Protons 1.2 - 2.5 25 - 45 To neighboring carbons within the ring system To geminal and vicinal protons
Methine Protons 1.5 - 4.0 35 - 60 To carbons up to 3 bonds away, defining ring junctions To protons on the same face of the ring system
Olefinic Protons 4.5 - 6.0 110 - 150 To allylic and other vinylic carbons To other olefinic or allylic protons
Carbonyl Carbon N/A 170 - 180 From protons on adjacent carbons (α, β) N/A

Note: This table presents typical chemical shift ranges and correlations for this class of compounds and is not specific to this compound.

Other spectroscopic methods like Infrared (IR) Spectroscopy are used to identify specific functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups from the lactone ring present in clavirolides. vulcanchem.com To determine the absolute configuration, experimental Electronic Circular Dichroism (ECD) spectra are often compared with spectra calculated computationally for the proposed structures. researchgate.net In cases where suitable crystals can be grown, X-ray crystallography provides the ultimate, unambiguous determination of the complete 3D structure, including absolute stereochemistry. researchgate.netnih.gov

Integrated Analytical Workflows in Natural Product Discovery

The discovery of this compound is a testament to the power of integrated analytical workflows that streamline the process from crude extract to pure, characterized compound. shimadzu.comgenedata.com These modern workflows combine separation science, spectroscopy, and data science to accelerate the discovery process and reduce the rate of rediscovering known compounds. researchgate.net

A typical workflow begins with the untargeted profiling of a natural product extract using LC-HRMS/MS. lcms.cz This generates a massive dataset containing the mass and fragmentation data for thousands of molecules in the sample. This data is then processed using specialized software to create a "molecular network." lcms.czresearchgate.net In this network, each node represents a molecule, and nodes are connected if they have similar fragmentation patterns, implying structural similarity.

This approach allows researchers to visualize the chemical diversity of the extract and quickly identify clusters of potentially new analogues of known compounds. By comparing the detected masses against comprehensive natural product databases, known compounds can be "dereplicated" or flagged, allowing researchers to focus their isolation efforts on the truly novel molecules. lcms.czsci-hub.se The use of LC-MS/MS-based molecular networking coupled with ¹H NMR detection was specifically highlighted in the discovery of a series of new clavirolides, including this compound, demonstrating the efficacy of this integrated strategy. researchgate.net This approach not only accelerates the discovery of new chemical entities but also provides an early-stage understanding of the metabolic profile of the source organism. researchgate.net

Future Research Trajectories and Pre Clinical Applications of Clavirolide L

In-depth Mechanistic Investigations of its Non-RT Inhibitory Antiviral Action

The current understanding that Clavirolide L inhibits HIV-1 through a non-RT pathway opens up a critical area of investigation. medchemexpress.comresearchgate.net The HIV-1 lifecycle presents numerous potential targets for antiviral intervention beyond reverse transcription. These include:

Viral Entry: This process involves the interaction of viral envelope glycoproteins, such as gp120 and gp41, with host cell receptors like CD4 and coreceptors CCR5 or CXCR4. mdpi.comfrontiersin.orgmdpi.com Inhibiting these interactions is a validated strategy for preventing viral entry. immunopaedia.org.za

Integration: The viral enzyme integrase is responsible for inserting the viral DNA into the host cell's genome, a crucial step for viral replication. immunopaedia.org.za

Viral Assembly and Maturation: The formation of new, infectious viral particles involves the assembly of viral proteins and genomic RNA at the cell membrane, followed by the action of the viral protease to mature the virion. frontiersin.org

Viral Transcription and Translation: The expression of viral genes is a complex process regulated by viral proteins like Tat and host cellular factors. nih.govnih.gov The Tat protein, in particular, is essential for the efficient transcription of the viral genome. nih.gov

Accessory Proteins: HIV-1 encodes several accessory proteins, such as Vpr, that play important roles in viral replication, pathogenesis, and evasion of the host immune system. mdpi.com

Given this compound's non-RT inhibitory profile, future research should systematically investigate its effect on these alternative viral and host-cell targets. Determining the precise molecular target and mechanism of action is paramount for its development as a therapeutic agent. For instance, studies could explore if this compound disrupts the function of key viral proteins like gp120, integrase, or protease, or if it interferes with essential host factors required for viral replication. mdpi.comimmunopaedia.org.za

Development of this compound as a Molecular Probe for HIV-1 Research

A well-characterized small molecule inhibitor can be a powerful tool for dissecting complex biological processes. Once the specific molecular target of this compound within the HIV-1 lifecycle is identified, it can be developed into a molecular probe. Such a probe would be invaluable for:

Target Validation: Confirming the importance of its molecular target in HIV-1 replication and pathogenesis.

Pathway Elucidation: Investigating the specific cellular pathways and protein-protein interactions that are modulated by its target.

Screening for New Drugs: Using this compound in competitive binding assays to identify other small molecules that bind to the same target.

The development of a this compound-based probe could involve chemical modifications to introduce reporter groups, such as fluorescent tags or biotin, allowing for visualization and pull-down experiments.

Biosynthetic Pathway Engineering for Scalable Production and Structural Diversification

The natural abundance of this compound from its marine source, the soft coral Clavularia viridis, is likely insufficient for extensive pre-clinical and clinical development. medchemexpress.com Therefore, establishing a sustainable and scalable supply is crucial.

Dolabellane diterpenoids are synthesized from geranylgeranyl pyrophosphate (GGPP) through the action of terpene synthases (TPSs). nih.govmsu.edu The biosynthesis involves a complex series of cyclization reactions to form the characteristic bicyclic [9.3.0] fused ring system. msu.eduredalyc.org

Table 1: Key Aspects of Dolabellane Biosynthesis and Engineering

AspectDescriptionKey Research Areas
Precursor Geranylgeranyl pyrophosphate (GGPP)Metabolic engineering to increase GGPP pools in a host organism.
Key Enzymes Terpene Synthases (TPSs)Identification and characterization of the specific TPS responsible for dolabellane synthesis.
Host Organism Heterologous expression in microbial hosts (e.g., E. coli, yeast)Codon optimization and pathway balancing for efficient production.
Structural Diversification Enzyme engineering, chemoenzymatic synthesisMutating the TPS to generate novel dolabellane structures; combining biocatalysis with chemical synthesis to create analogs. researchgate.netresearchgate.net

Recent advances in synthetic biology and enzyme engineering offer promising strategies to address the supply issue. researchgate.net By identifying the genes responsible for this compound biosynthesis in Clavularia viridis or its symbiotic microorganisms, it may be possible to transfer this genetic machinery into a more tractable host, such as yeast or E. coli, for large-scale fermentation. rsc.org Furthermore, engineered biocatalysts could be used to generate novel analogs of this compound with improved potency or altered pharmacological properties. researchgate.net

Exploration of New Marine Sources and Symbiotic Microorganisms for Dolabellane Diterpenoids

Dolabellane diterpenoids are not exclusive to Clavularia soft corals. They have been isolated from a variety of marine organisms, including other soft corals, brown algae, and sponges, as well as terrestrial plants and fungi. redalyc.orgmdpi.commdpi.com This broad distribution suggests a rich and underexplored diversity of dolabellane structures in nature.

A significant portion of natural products isolated from marine invertebrates are believed to be produced by associated symbiotic microorganisms, such as bacteria and fungi. rsc.orgmdpi.com Therefore, a promising avenue for discovering new dolabellane diterpenoids, including potentially more potent analogs of this compound, is the systematic investigation of the microbial communities associated with dolabellane-producing marine organisms. mdpi.com

Table 2: Known Sources of Dolabellane Diterpenoids

Organism TypeExamples
Marine Animals Soft corals (Eunicea, Clavularia), Mollusks (Dolabella californica) msu.eduredalyc.org
Marine Algae Brown algae (Dictyota) acs.org
Fungi Stachybotrys chartarum mdpi.com
Plants Perovskia abrotanoides acs.org

Metagenomic studies and culture-based approaches targeting these symbiotic microbes could lead to the identification of novel biosynthetic gene clusters and the production of new dolabellane compounds. rsc.org

Application of in silico Methods for Target Identification and Ligand Design

Computational approaches, often referred to as in silico methods, are integral to modern drug discovery. globalresearchonline.netmdpi.comnih.gov These techniques can significantly accelerate the process of identifying a drug's molecular target and designing more potent and selective inhibitors. nih.govmdpi.com

In the context of this compound, in silico methods can be applied in several ways:

Target Identification: Molecular docking simulations can be used to virtually screen this compound against the 3D structures of known HIV-1 proteins and essential host factors. researchgate.netnih.govrsc.org This can help to prioritize potential targets for experimental validation.

Ligand-Based Drug Design: If the target of this compound remains elusive, its chemical structure can be used as a template to search for other compounds with similar properties that may have a known target. globalresearchonline.net

Structure-Based Drug Design: Once the target is identified and its 3D structure is known, computational methods can be used to model the binding of this compound to its target at an atomic level. nih.gov This information can then guide the design of new analogs with improved binding affinity and specificity. acs.org Techniques like molecular dynamics (MD) simulations can further refine the understanding of the protein-ligand interactions. mdpi.com

The integration of these computational approaches with experimental studies will be crucial for efficiently advancing this compound from a promising hit to a viable drug candidate.

Q & A

Q. Q1. What are the primary methods for isolating and identifying Clavirolide L from natural sources?

Methodological Answer: this compound, a diterpenoid, is typically isolated using chromatographic techniques such as HPLC or flash column chromatography, guided by bioactivity assays or NMR-driven fractionation. Structural elucidation relies on spectroscopic methods:

  • 1D/2D NMR for stereochemical determination (e.g., NOESY for spatial correlations).
  • High-resolution mass spectrometry (HRMS) for molecular formula confirmation.
  • X-ray crystallography (if crystallizable) for absolute configuration .

Q. Q2. How can researchers design a reproducible protocol for this compound purification?

Methodological Answer: Reproducibility requires:

  • Solvent optimization : Test polar/non-polar solvent ratios to maximize yield.
  • Temperature control : Monitor during extraction to prevent degradation.
  • Cross-validation : Compare results with independent labs using identical protocols.
  • Documentation : Detailed logs of solvent batches, equipment calibration, and retention times .

Advanced Research Questions

Q. Q3. What synthetic strategies address the structural complexity of this compound, particularly its macrocyclic core?

Methodological Answer: Advanced synthesis involves:

  • Asymmetric catalysis : Copper-catalyzed conjugate additions to establish stereocenters (e.g., NHC·Cu systems for β-substituted cyclopentenones).
  • Ring-closing metathesis (RCM) : Ruthenium catalysts (e.g., Grubbs II) to form the 11-membered ring.
  • Iterative optimization : Adjust protecting groups (e.g., TBS, acetate) to stabilize intermediates.
    Example: A 17-step synthesis of Clavirolide C achieved 3.5% yield via similar strategies .

Q. Q4. How should researchers resolve contradictions in bioactivity data for this compound across studies?

Methodological Answer: Contradictions arise from:

  • Assay variability : Standardize cell lines (e.g., NIH/3T3 vs. HEK293) and positive controls.
  • Compound purity : Verify >95% purity via HPLC and quantify endotoxins.
  • Dose-response validation : Use IC50/EC50 curves with triplicate replicates.
  • Structural verification : Confirm batch consistency via NMR and crystallography .

Q. Q5. What computational tools are critical for studying this compound’s mechanism of action?

Methodological Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict protein targets (e.g., kinases, GPCRs).
  • MD simulations : GROMACS for ligand-receptor stability analysis (≥100 ns trajectories).
  • QSAR modeling : Build datasets with bioactivity data from PubChem or ChEMBL to predict analogues .

Methodological and Ethical Considerations

Q. Q6. How to formulate a FINER-compliant hypothesis for this compound’s ecological role?

Methodological Answer: Apply the FINER criteria :

  • Feasible : Use LC-MS/MS to trace this compound in marine symbionts.
  • Novel : Investigate allelopathic interactions in coral reefs.
  • Ethical : Follow Nagoya Protocol for biodiversity sampling.
  • Relevant : Align with UN Sustainable Development Goal 14 (Life Below Water) .

Q. Q7. What steps ensure ethical data management in collaborative this compound research?

Methodological Answer:

  • Data repositories : Store raw NMR/MS files in Zenodo or Figshare with DOI.
  • Attribution : Use CRediT taxonomy to define roles (e.g., synthesis vs. bioassays).
  • Compliance : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and institutional IRB guidelines .

Experimental Design Challenges

Q. Q8. How to optimize reaction conditions for this compound derivatization?

Methodological Answer:

  • DoE (Design of Experiments) : Use factorial design to test variables (catalyst loading, solvent polarity).
  • In situ monitoring : ReactIR or LC-MS to track intermediate formation.
  • Scale-up protocols : Balance microwave-assisted vs. conventional heating for energy efficiency .

Q. Q9. What analytical frameworks validate this compound’s stability under physiological conditions?

Methodological Answer:

  • Forced degradation studies : Expose to pH 1–13, UV light, and 40°C/75% RH.
  • Metabolite profiling : Use HILIC-MS to identify hydrolysis/byproducts.
  • Pharmacokinetic modeling : Non-compartmental analysis (NCA) for half-life estimation .

Data Interpretation and Publication

Q. Q10. How to address peer review critiques about incomplete spectral data for this compound?

Methodological Answer:

  • Supplementary Materials : Upload full NMR spectra (¹H, ¹³C, DEPT) and HRMS chromatograms.
  • Validation : Compare with literature data for related cladiellins.
  • Reproducibility : Provide step-by-step synthetic protocols in Open Science Framework (OSF) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.